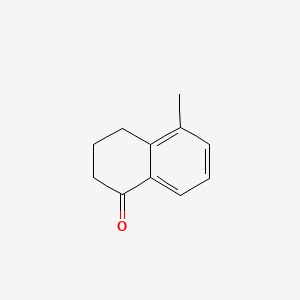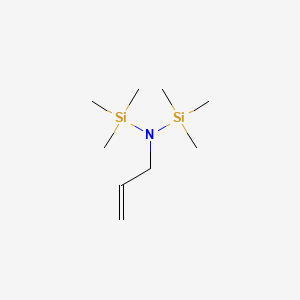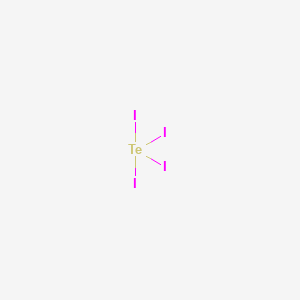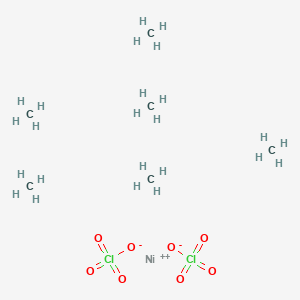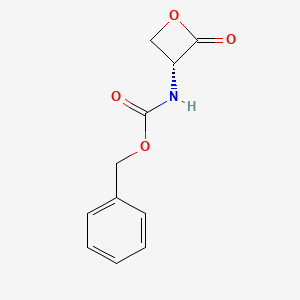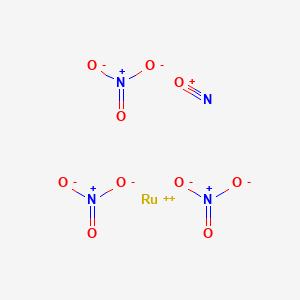
Ruthenium, tris(nitrato-kappaO)nitrosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of new types of mono- and polynuclear ruthenium nitrosyl complexes is driving progress in the field of NO generation for a variety of applications . The most common synthetic routes to ruthenium nitrosyl complexes include the use of specific starting materials, which already contain the ruthenium nitrosyl moiety, via a variety of substitution reactions .Molecular Structure Analysis
The molecular structure of Ruthenium, tris(nitrato-kappaO)nitrosyl- is represented by the linear formula: Ru (NO) (NO3)x(OH)y, x+y=3 . The molecular weight is 318.10 .Chemical Reactions Analysis
Ruthenium nitrosyl complexes have unique chemical behaviors, making them subjects of interest in inorganic chemistry studies . Light-induced Ru-NO bond dissociation in solution may involve transient linkage isomers MS1 (Ru-ON) and MS2 (Ru-η 2 -NO), which can be detected spectroscopically and analyzed computationally .Physical And Chemical Properties Analysis
Ruthenium, tris(nitrato-kappaO)nitrosyl- is a liquid with a density of 1.07 g/mL at 25 °C . It has a composition of Ru, 1.5% (typical) and is used as a catalyst core: ruthenium .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity Ruthenium complexes, including tris(nitrato-kappaO)nitrosyl-, exhibit unique chemical behaviors, making them subjects of interest in inorganic chemistry studies. The synthesis and reactivity of these complexes have been explored to understand their structural properties and potential applications in catalysis and material science. For instance, Fletcher et al. (1955) discussed the synthesis and properties of various nitrato and nitro complexes of nitrosylruthenium, highlighting their potential in forming polynuclear species and their hydrolysis behavior Fletcher et al., 1955.
Applications in Nuclear Science A significant application area for Ruthenium, tris(nitrato-kappaO)nitrosyl-, is in nuclear science, particularly concerning the reprocessing of nuclear fuels. Sasahira and Kawamura (1988) investigated the formation rate and gas-liquid equilibrium of ruthenium tetroxide from nitrosyl ruthenium trinitrate, which is crucial for understanding the behavior of ruthenium in nuclear fuel reprocessing plants Sasahira & Kawamura, 1988.
Biomedical Research In the biomedical field, ruthenium complexes have been studied for their ability to interact with biological molecules and potential therapeutic applications. Caramori et al. (2012) investigated the nature of Ru-NO bonds in ruthenium tetraazamacrocycle nitrosyl complexes, providing insights into designing new ruthenium nitrosyl complexes with potential biological applications Caramori et al., 2012.
Environmental Chemistry Ruthenium complexes also play a role in environmental chemistry, particularly in the study of aquatic pollution and the behavior of ruthenium in water. Bhagat and Gloyna (1967) focused on evaluating the transport of nitrosyl ruthenium in aquatic environments, which is essential for understanding the environmental impact of ruthenium, especially from nuclear waste Bhagat & Gloyna, 1967.
Wirkmechanismus
Target of Action
The primary targets of Ruthenium, tris(nitrato-kappaO)nitrosyl- are various biological systems where nitric oxide (NO) plays a crucial role . This compound, also known as azanylidyneoxidanium;ruthenium(2+);trinitrate, is a ruthenium-nitrosyl complex that releases NO, a molecule involved in numerous physiological processes .
Mode of Action
Ruthenium, tris(nitrato-kappaO)nitrosyl-: interacts with its targets through the release of NO. This release can be triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers . The released NO then interacts with various biological targets, exerting its effects .
Pharmacokinetics
The pharmacokinetics of Ruthenium, tris(nitrato-kappaO)nitrosyl- Its ability to release no both in the solid state and in solution suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of Ruthenium, tris(nitrato-kappaO)nitrosyl- 's action are largely due to the activities of NO. These include vasodilation, neurotransmission, antioxidant activity, and immune responses . Additionally, the compound has potential applications as an anticancer drug .
Action Environment
The action, efficacy, and stability of Ruthenium, tris(nitrato-kappaO)nitrosyl- can be influenced by environmental factors. For instance, light can trigger the release of NO from the compound . Furthermore, the compound’s reactivity towards amino acids, important biological ligands in the blood serum and in the cytosol, has been investigated .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ruthenium, tris(nitrato-kappaO)nitrosyl- is driving progress in the field of NO generation for a variety of applications . The synthesis of new types of mono- and polynuclear ruthenium nitrosyl complexes is being used to investigate the reactivity of potential anticancer ruthenium-nitrosyl-based drug candidates towards amino acids as important biological ligands in the blood serum and in the cytosol .
Cellular Effects
Ruthenium, tris(nitrato-kappaO)nitrosyl- has been implicated in the release of nitric oxide (NO) both in the solid state and in solution, and their application as potential anticancer drugs . The effects of NO depend on its cellular concentration . At low levels, NO is beneficial: it induces smooth muscle relaxation resulting in a decrease in blood pressure; macrophages generate NO against pathogens and microorganisms .
Molecular Mechanism
The molecular mechanism of Ruthenium, tris(nitrato-kappaO)nitrosyl- involves light-induced Ru-NO bond dissociation in solution which may involve transient linkage isomers . This process can be detected spectroscopically and analyzed computationally .
Temporal Effects in Laboratory Settings
The temporal effects of Ruthenium, tris(nitrato-kappaO)nitrosyl- in laboratory settings involve photoinduced linkage isomerization (PLI) processes . These processes are part of the major developments in the synthesis of ruthenium nitrosyl complexes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ruthenium, tris(nitrato-kappaO)nitrosyl- can be achieved through the reaction of Ruthenium(III) nitrate hydrate with sodium nitrite and nitric acid.", "Starting Materials": [ "Ruthenium(III) nitrate hydrate", "Sodium nitrite", "Nitric acid" ], "Reaction": [ "Dissolve Ruthenium(III) nitrate hydrate in water to form a solution.", "Add sodium nitrite to the solution and stir until dissolved.", "Slowly add nitric acid to the solution while stirring.", "Heat the solution to 80-90°C and maintain for 2-3 hours.", "Cool the solution to room temperature and filter the resulting solid.", "Wash the solid with water and dry in a vacuum oven to obtain Ruthenium, tris(nitrato-kappaO)nitrosyl-." ] } | |
| 34513-98-9 | |
Molekularformel |
N4O10Ru |
Molekulargewicht |
317.1 g/mol |
IUPAC-Name |
azanylidyneoxidanium;ruthenium(2+);trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2 |
InChI-Schlüssel |
WOSOOWIGVAKGOC-UHFFFAOYSA-N |
SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
Kanonische SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
| 34513-98-9 | |
Piktogramme |
Oxidizer; Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


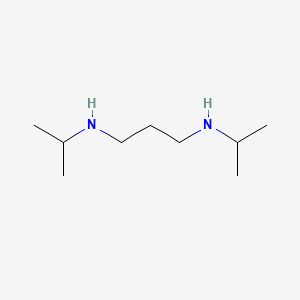
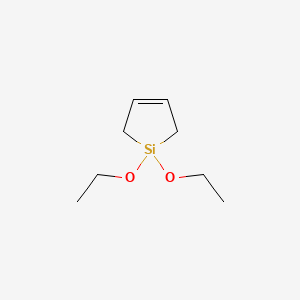

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)
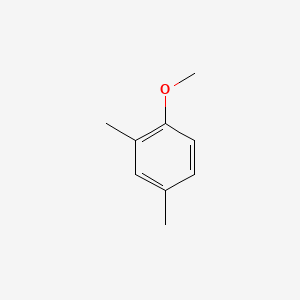
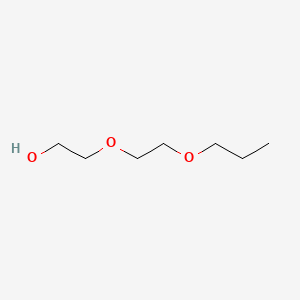
![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)
